molecular formula C14H9F3N2O2 B11507237 N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine

N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine

Cat. No.: B11507237
M. Wt: 294.23 g/mol
InChI Key: TUDUALIEOULJQQ-UHFFFAOYSA-N
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Description

N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl ring or the benzoxazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

Scientific Research Applications

N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.

    Industrial Applications: The compound is investigated for its potential use in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzoxazole moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

Similar Compounds

    N-[4-(Trifluoromethoxy)phenyl]urea: Similar in structure but contains a urea moiety instead of a benzoxazole.

    4-(Trifluoromethoxy)phenylhydrazine: Contains a hydrazine group instead of the benzoxazole moiety.

    N-[4-(Trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide: Contains a carbonohydrazonoyl dicyanide group.

Uniqueness

N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine is unique due to the combination of the trifluoromethoxy group and the benzoxazole moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H9F3N2O2

Molecular Weight

294.23 g/mol

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C14H9F3N2O2/c15-14(16,17)21-10-7-5-9(6-8-10)18-13-19-11-3-1-2-4-12(11)20-13/h1-8H,(H,18,19)

InChI Key

TUDUALIEOULJQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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